BenchChemオンラインストアへようこそ!

Azilsartan trimethylethanolamine

Pharmacokinetics Salt Form Bioequivalence Oral Bioavailability

Azilsartan trimethylethanolamine (choline azilsartan, TAK-536 choline salt) is an organic amine salt of the angiotensin II type 1 (AT1) receptor antagonist azilsartan, formed at a 2:1 molar ratio of azilsartan acid to choline. Unlike the FDA-approved prodrug azilsartan medoxomil (Edarbi®), which requires esterase-mediated bioactivation, azilsartan trimethylethanolamine delivers the active moiety directly as a salt, bypassing the ester hydrolysis step.

Molecular Formula C30H33N5O6
Molecular Weight 559.6 g/mol
CAS No. 1309776-70-2
Cat. No. B3069117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan trimethylethanolamine
CAS1309776-70-2
Molecular FormulaC30H33N5O6
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)[O-].C[N+](C)(C)CCO
InChIInChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1
InChIKeyRGPFEJSMFMFCIT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azilsartan Trimethylethanolamine (CAS 1309776-70-2): A Non-Ester ARB Salt with Differentiated Pharmacokinetics


Azilsartan trimethylethanolamine (choline azilsartan, TAK-536 choline salt) is an organic amine salt of the angiotensin II type 1 (AT1) receptor antagonist azilsartan, formed at a 2:1 molar ratio of azilsartan acid to choline [1]. Unlike the FDA-approved prodrug azilsartan medoxomil (Edarbi®), which requires esterase-mediated bioactivation, azilsartan trimethylethanolamine delivers the active moiety directly as a salt, bypassing the ester hydrolysis step [2]. The compound retains the core benzimidazole-7-carboxylic acid scaffold with the distinguishing 5-oxo-1,2,4-oxadiazole ring that structurally differentiates all azilsartan forms from tetrazole-bearing ARBs such as candesartan [3]. Developed by Jiangsu Hansoh Pharmaceutical Co., Ltd., the trimethylethanolamine salt was designed to address the poor aqueous solubility and limited oral bioavailability of the free acid while avoiding the synthetic complexity and impurity burden associated with the medoxomil ester prodrug [4].

Why Azilsartan Trimethylethanolamine Cannot Be Directly Substituted by Azilsartan Medoxomil or Other ARB Salts


Azilsartan trimethylethanolamine is not interchangeable with azilsartan medoxomil because the two forms achieve systemic exposure to the active moiety through fundamentally different routes: the medoxomil ester is a prodrug requiring hydrolysis by carboxymethylenebutenolidase (CMBL) and plasma esterases for bioactivation [1], whereas the choline salt delivers pre-formed azilsartan acid that dissolves and absorbs directly [2]. Critically, the choline salt demonstrated a 98% higher Cmax and 70% higher AUC of azilsartan acid compared to an equimolar dose of azilsartan medoxomil potassium in Sprague-Dawley rats [3]. The free acid form of azilsartan has poor aqueous solubility (BCS Class II, ~11.6 mg/L in water), making it unsuitable for direct oral formulation [4]; the medoxomil prodrug overcomes this via esterification but introduces a multi-step synthesis with desethyl and other process impurities [5]; the choline salt simultaneously addresses solubility, stability, and manufacturability without the esterification burden. Within the ARB class, azilsartan's 5-oxo-1,2,4-oxadiazole ring confers tighter and longer-lasting AT1 receptor binding than tetrazole-bearing analogs such as candesartan and losartan [6], meaning that substitution with an older ARB may compromise both the magnitude and duration of receptor blockade.

Quantitative Comparative Evidence: Azilsartan Trimethylethanolamine vs. Medoxomil Prodrug and In-Class ARBs


Choline Salt vs. Medoxomil Ester: 98% Higher Cmax and 70% Higher AUC of Active Moiety in Head-to-Head Rat PK Study

In a direct head-to-head pharmacokinetic comparison in Sprague-Dawley rats (n=12, randomized into two groups, half male/half female), equimolar oral doses of choline azilsartan (Example 2 compound, 3 mg/kg) and azilsartan kamedoxomil (the active pharmaceutical ingredient of Edarbi®, 3.58 mg/kg) were administered by oral gavage. Plasma concentration of azilsartan acid (TAK-536) was measured at 0.5, 1, 2, 3, 4, 5, 7, 10, 24, and 48 hours post-dose. The Cmax of azilsartan acid was 98% higher and the AUC was 70% higher following administration of the choline salt compared to the medoxomil potassium salt, a difference that reached statistical significance [1]. This indicates that the choline salt provides substantially greater systemic exposure to the active moiety at equimolar dosing.

Pharmacokinetics Salt Form Bioequivalence Oral Bioavailability

AT1 Receptor Binding Affinity and Post-Washout IC50: Azilsartan Retains nM Potency Where Comparators Lose Orders of Magnitude

In a standardized radioligand binding assay using 125I-Sar1-Ile8-AII and human AT1 receptors, azilsartan inhibited specific binding with an IC50 of 2.6 nM without washout, which persisted at 7.4 nM after washout of the free compound—a ~2.8-fold shift indicating slow dissociation. By contrast, olmesartan shifted from IC50 6.7 nM to 242.5 nM (~36-fold loss), telmisartan from 5.1 nM to 191.6 nM (~38-fold loss), valsartan from 44.9 nM to >10,000 nM (>223-fold loss), and irbesartan from 15.8 nM to >10,000 nM (>633-fold loss) [1]. Azilsartan's post-washout IC50 of 7.4 nM remains in the low nanomolar range, a property not shared by any comparator tested. In a confirmatory cell-based IP1 accumulation assay, azilsartan's IC50 shifted from 9.2 nM to 81.3 nM after washout (~8.8-fold), compared to olmesartan's shift from 12.2 nM to 908.5 nM (~74-fold) and valsartan's shift from 59.8 nM to 22,664.4 nM (~379-fold) [1]. The persistent binding is attributed to stronger hydrogen bonding between azilsartan's 5-oxo-1,2,4-oxadiazole ring and Gln257 of the AT1 receptor versus the tetrazole-Gln257 interaction of candesartan and other ARBs [2].

Receptor Pharmacology Radioligand Binding Insurmountable Antagonism

24-Hour Ambulatory Blood Pressure: Azilsartan Medoxomil 80 mg Superior to Olmesartan Medoxomil 40 mg by 2.1 mmHg SBP in Randomized Controlled Trial

In a randomized, double-blind, placebo-controlled, multicenter phase 3 study (n=1,275 patients with primary hypertension, baseline 24-hour mean ambulatory SBP ≥130 mmHg and ≤170 mmHg), azilsartan medoxomil (AZL-M) 80 mg reduced 24-hour mean ambulatory systolic blood pressure (SBP) significantly more than the maximum approved dose of olmesartan medoxomil (OLM-M) 40 mg, with a difference of -2.1 mmHg (95% CI: -4.0 to -0.1; P=0.038) after 6 weeks of treatment [1]. AZL-M 40 mg was noninferior to OLM-M 40 mg. A separate systematic review and network meta-analysis of 37 randomized controlled trials in Japanese hypertensive patients, using a fixed-effects model with azilsartan as the reference, demonstrated that azilsartan achieved greater SBP/DBP reductions than all comparator ARBs: candesartan cilexetil (+3.8/+2.6 mmHg less reduction vs. azilsartan), irbesartan (+4.8/+3.7 mmHg less), losartan (+3.0/+1.9 mmHg less), olmesartan medoxomil (+3.2/+2.7 mmHg less), telmisartan (+3.2/+2.0 mmHg less), and valsartan (+3.1/+2.4 mmHg less) [2]. In home BP measurements (n=232), azilsartan 20 mg produced an SBP reduction of 15.3 mmHg, significantly greater than valsartan 80 mg (7.9 mmHg) and irbesartan 100 mg (8.2 mmHg) (P ≤ 0.03) [3]. The azilsartan core structure is responsible for this differentiated antihypertensive efficacy; the trimethylethanolamine salt is designed to deliver the same active moiety with potentially enhanced bioavailability.

Ambulatory Blood Pressure Monitoring Hypertension Clinical Efficacy

Structural Basis for Superior Inverse Agonism: 5-Oxo-1,2,4-Oxadiazole Ring vs. Tetrazole Ring in Candesartan and Other ARBs

Azilsartan differs structurally from candesartan (its closest structural analog among approved ARBs) by exactly one feature: replacement of candesartan's tetrazole ring with a 5-oxo-1,2,4-oxadiazole ring [1]. Molecular docking studies demonstrate that both azilsartan and candesartan interact with the same three AT1 receptor residues: Tyr113, Lys199, and Gln257. However, hydrogen bonding between the oxadiazole ring of azilsartan and Gln257 is stronger than the corresponding tetrazole-Gln257 interaction of candesartan [1]. Using constitutively active mutant (CAM) AT1 receptors to isolate inverse agonist activity, azilsartan produced stronger inverse agonism (greater suppression of constitutive IP production) than candesartan, and this effect was specifically dependent on the azilsartan-Gln257 interaction [1]. The oxo-oxadiazole moiety is absent in all tetrazole-bearing ARBs (candesartan, losartan, valsartan, irbesartan, olmesartan) and represents a unique pharmacophoric feature of the azilsartan scaffold [2]. The stronger inverse agonism is hypothesized to contribute to azilsartan's greater BP-lowering efficacy by suppressing basal AT1 receptor signaling even in the absence of angiotensin II [1].

Molecular Pharmacology Inverse Agonism Structure-Activity Relationship

Synthesis Advantage: Salt Formation Avoids Medoxomil Esterification Step and Associated Desethyl Impurity Burden

The synthesis of azilsartan medoxomil requires esterification of azilsartan acid with 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one (medoxomil alcohol), a step that introduces the desethyl impurity and other process-related impurities requiring dedicated purification steps [1]. Patent literature specifically addresses methods for reducing desethyl impurity content in azilsartan medoxomil synthesis, indicating it is a known manufacturing challenge [1][2]. In contrast, the choline salt (azilsartan trimethylethanolamine) is prepared by simply adding choline (as a methanol solution) to azilsartan acid in an alcoholic solvent, stirring until clear, and concentrating—a one-step salification that avoids the medoxomil esterification pathway entirely [3]. The patent reports that the solubility of the resulting choline salt in conventional solvents is 'increased significantly' compared to azilsartan free acid, and the salt 'is suitable to be prepared into conventional formulations' [3]. Experimental testing confirmed that the choline salt (Example 2 compound) is non-hygroscopic (weight increase <0.2% at 25°C/80% RH), favoring formulation stability [3]. Additionally, the simpler synthesis is claimed to offer advantages of 'high yield, high purity, quick, convenience and low cost' [3].

Process Chemistry API Manufacturing Impurity Control

AT1/AT2 Receptor Selectivity: >10,000-Fold Discrimination, Consistent Across Azilsartan Forms

Azilsartan exhibits >10,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor, with an IC50 of 2.6 nM at human AT1 receptors and no significant binding to AT2 receptors or other cardiac receptors and ion channels at pharmacologically relevant concentrations [1]. This selectivity profile is consistent across all azilsartan salt and prodrug forms, as it is an intrinsic property of the azilsartan acid pharmacophore. The >10,000-fold AT1/AT2 discrimination is a class feature shared by several ARBs; however, it is a necessary prerequisite for the compound's utility as a research tool and therapeutic agent, ensuring that observed pharmacological effects are mediated specifically through AT1 receptor blockade without confounding AT2-mediated signaling [1]. The FDA prescribing information for azilsartan medoxomil explicitly states this >10,000-fold selectivity, establishing it as a regulatory-standard characterization [2]. For research procurement, the trimethylethanolamine salt delivers the same selective pharmacophore without the need for ester hydrolysis, making it suitable for in vitro studies where esterase activity may be variable or absent [3].

Receptor Selectivity Off-Target Profiling Safety Pharmacology

Optimal Procurement and Research Application Scenarios for Azilsartan Trimethylethanolamine (CAS 1309776-70-2)


In Vitro AT1 Receptor Pharmacology Studies Requiring Directly Soluble Active Moiety Without Esterase Dependence

Researchers conducting radioligand binding assays, washout experiments, or IP1/IP3 accumulation studies on recombinant AT1 receptors should procure the trimethylethanolamine salt rather than the medoxomil prodrug. The choline salt provides azilsartan acid directly upon dissolution in DMSO or aqueous buffers, eliminating the need for esterase-mediated hydrolysis that is required for medoxomil activation [1]. This is critical in cell-free or recombinant systems where CMBL and plasma esterases are absent, and where the medoxomil prodrug would remain largely inactive. The salt's properties—IC50 of 2.6 nM at human AT1 receptors with retention of 7.4 nM after washout, and >10,000-fold AT1/AT2 selectivity—have been validated and are intrinsic to the azilsartan pharmacophore [2].

Preclinical Pharmacokinetic and Toxicokinetic Studies Where Enhanced Oral Bioavailability Is Required

For rodent or non-rodent PK/TK studies where maximizing systemic exposure to the active moiety is a priority, the choline salt offers a 98% higher Cmax and 70% higher AUC compared to equimolar azilsartan medoxomil potassium, as demonstrated in Sprague-Dawley rats [1]. This can reduce the administered dose required to achieve target plasma concentrations, minimize vehicle-related tolerability issues, and lower total compound consumption across study arms. A Phase Ia single-dose PK study in healthy volunteers (NCT01985152, sponsored by Jiangsu Hansoh Pharmaceutical) was conducted to evaluate the pharmacokinetics and safety of azilsartan trimethylethanolamine in humans, providing a translational basis for clinical development programs [2].

Formulation Development and Solid-State Characterization of Non-Hygroscopic ARB Salts

Pharmaceutical formulation scientists developing oral solid dosage forms of azilsartan should consider the trimethylethanolamine salt as an alternative to azilsartan medoxomil potassium. The choline salt is non-hygroscopic (weight increase <0.2% at 25°C/80% RH), which is favorable for tablet stability and shelf-life compared to hygroscopic salt forms [1]. Its enhanced solubility in conventional pharmaceutical solvents (methanol, ethanol) facilitates wet granulation and spray-drying processes [1]. Additionally, the simpler one-step salification synthesis (azilsartan acid + choline in methanol, 99.5% purity achieved) avoids the medoxomil esterification-related impurities (e.g., desethyl impurity) that complicate regulatory CMC documentation for the medoxomil route [1][3].

Comparative Efficacy Studies and Head-to-Head ARB Benchmarking in Hypertension Models

For preclinical hypertension models—spontaneously hypertensive rats (SHR), Ang II-infusion models, or renal hypertension models—the azilsartan scaffold has demonstrated the greatest antihypertensive efficacy among ARBs in both clinical and preclinical settings. In clinical meta-analysis, azilsartan achieved 3.0–4.8 mmHg greater office SBP reduction than candesartan, olmesartan, valsartan, losartan, telmisartan, and irbesartan [1]. The trimethylethanolamine salt delivers the same active moiety with potentially enhanced bioavailability, making it suitable as a reference compound for benchmarking novel antihypertensive candidates. Researchers studying the structural determinants of insurmountable AT1 antagonism and inverse agonism will find the choline salt particularly valuable, as the oxo-oxadiazole pharmacophore is unique among clinically approved ARBs and drives the stronger Gln257 interaction that underlies azilsartan's differentiated pharmacology [2].

Quote Request

Request a Quote for Azilsartan trimethylethanolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.